![molecular formula C13H6Br2F6N2O2S B1681302 Thifluzamide CAS No. 130000-40-7](/img/structure/B1681302.png)
Thifluzamide
Overview
Description
Thifluzamide is an aromatic amide obtained by formal condensation of the carboxy group of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with the amino group of 2,6-dibromo-4-(trifluoromethoxy)aniline . It is used to control Rhizoctonia spp. diseases on rice, potatoes, maize, grass, and other crops .
Molecular Structure Analysis
The molecular formula of Thifluzamide is C13H6Br2F6N2O2S . The molecular weight is 528.06 g/mol .
Chemical Reactions Analysis
Thifluzamide has been found to have good slow-release performance and fungicidal activity against Rhizoctonia solani . The dissipation kinetics of thifluzamide in maize plant was well fitted by the first-order kinetic model with short half-lives of 0.19–0.22 days, while thifluzamide degraded slowly in soil with half-lives of 4.56–15.85 days .
Physical And Chemical Properties Analysis
Thifluzamide is a white to light brown powder . It has a melting point of 177.9-178.6 °C and is soluble in water at 1.6 mg/l (20 °C) . It is stable at pH 5.0-9.0 .
Scientific Research Applications
Protection Against Rice Sheath Blight
Thifluzamide is extensively utilized to safeguard rice crops from the sheath blight fungus, Rhizoctonia solani. This application is crucial as continuous use of thifluzamide can lead to soil accumulation, potentially contaminating the rice crop. Therefore, understanding its dissipation and degradation dynamics in the field is vital for environmental sustainability .
Enhancement of Foliar Uptake
Research has been conducted to enhance the control effect of thifluzamide against diseases like leaf sheath blight in rice by selecting surfactants that can improve thifluzamide’s penetration through rice foliage or increase its adhesion to the plant .
3. Residue Behavior and Risk Assessment in Maize A study aimed at elucidating the residue behavior of thifluzamide in the maize field ecosystem assessed the safety of its application. A rapid, valid, and sensitive method was developed for detecting thifluzamide residues in complex matrices, including maize grain with high concentrations .
4. Safe Application Method in Rice Fields Based on research findings, a safe application method for thifluzamide in rice fields has been proposed. It suggests that thifluzamide can be safely used at a specific dosage and details the safe harvest time post-application to ensure crop safety .
Dietary Intake Risk Assessment
The residue behavior of thifluzamide in maize grain, plant, and soil samples was measured to assess the dietary intake risk of thifluzamide residues in maize. These findings assist in extending the registration of thifluzamide to other crops and help governments set related Maximum Residue Limits (MRLs) .
Mechanism of Action
Target of Action
Thifluzamide is a systemic fungicide that primarily targets the succinate dehydrogenase enzyme in the tricarboxylic acid cycle of fungi . This enzyme plays a crucial role in energy metabolism, making it a key target for fungicides like thifluzamide .
Mode of Action
Thifluzamide works by inhibiting the succinate dehydrogenase enzyme, disrupting the tricarboxylic acid cycle within the fungal cells . This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively controlling their population .
Biochemical Pathways
The primary biochemical pathway affected by thifluzamide is the tricarboxylic acid cycle, also known as the Krebs cycle . By inhibiting the succinate dehydrogenase enzyme, thifluzamide disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death, preventing the growth and spread of the fungi .
Pharmacokinetics
Thifluzamide is absorbed by the roots of plants and translocated throughout the plant, providing systemic protection against fungi . In terms of environmental behavior, thifluzamide has been found to dissipate quickly in plants, with a half-life of 0.19-0.22 days, but degrade more slowly in soil, with a half-life of 4.56-15.85 days .
Result of Action
The result of thifluzamide’s action is the effective control of various fungal diseases. It exhibits durable bactericidal activity against a range of fungi, including Rhizoctonia, Puccinia, smut fungus, Corticium, and Pyrenophora, especially Basidiomycete . This makes thifluzamide a valuable tool in protecting crops from damaging fungal diseases .
Action Environment
The efficacy and stability of thifluzamide can be influenced by various environmental factors. For example, the rate of thifluzamide dissipation can be affected by factors such as soil type, temperature, and moisture content . Despite these influences, thifluzamide has been found to be effective in a range of environments and is used in various countries, including Brazil, Mexico, Colombia, Venezuela, Japan, Korea, China, and Vietnam .
Safety and Hazards
properties
IUPAC Name |
N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2F6N2O2S/c1-4-22-10(12(16,17)18)9(26-4)11(24)23-8-6(14)2-5(3-7(8)15)25-13(19,20)21/h2-3H,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNCVAPUOFXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=C(C=C(C=C2Br)OC(F)(F)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2F6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057954 | |
Record name | Thifluzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thifluzamide | |
CAS RN |
130000-40-7 | |
Record name | Thifluzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130000-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thifluzamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130000407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thifluzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIFLUZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3TB6Z254 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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